molecular formula C12H16N2O B1237819 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one CAS No. 40016-32-8

1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one

Cat. No.: B1237819
CAS No.: 40016-32-8
M. Wt: 204.27 g/mol
InChI Key: XAKRTOIHMJCULO-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by its IUPAC name, 1-(4-methylbenzyl)tetrahydro-2(1H)-pyrimidinone . This compound is characterized by a diazinanone ring substituted with a 4-methylphenylmethyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-3-5-11(6-4-10)9-14-8-2-7-13-12(14)15/h3-6H,2,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRTOIHMJCULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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